molecular formula C12H16ClNO2 B13067214 Tert-butyl (3-chlorophenyl)glycinate

Tert-butyl (3-chlorophenyl)glycinate

Cat. No.: B13067214
M. Wt: 241.71 g/mol
InChI Key: UVOLVYSEZMBVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3-chlorophenyl)glycinate is an organic compound with the molecular formula C12H16ClNO2. It is a derivative of glycine, where the amino group is protected by a tert-butyl group and the phenyl ring is substituted with a chlorine atom at the third position. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-chlorophenyl)glycinate typically involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-chlorophenyl)glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

Tert-butyl (3-chlorophenyl)glycinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3-chlorophenyl)glycinate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3-chlorophenyl)glycinate is unique due to the presence of both the tert-butyl protecting group and the 3-chlorophenyl substituent. This combination imparts specific chemical properties that make it valuable in various synthetic and research applications .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

tert-butyl 2-(3-chloroanilino)acetate

InChI

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)8-14-10-6-4-5-9(13)7-10/h4-7,14H,8H2,1-3H3

InChI Key

UVOLVYSEZMBVNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC(=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.